Cas no 1782396-26-2 (1H-Pyrazole-3-methanol, 5-bromo-1-methyl-)
1H-Pyrazole-3-methanol, 5-bromo-1-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3-methanol, 5-bromo-1-methyl-
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- Inchi: 1S/C5H7BrN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3
- InChI Key: NDFGSSJBNGIJQP-UHFFFAOYSA-N
- SMILES: N1(C)C(Br)=CC(CO)=N1
1H-Pyrazole-3-methanol, 5-bromo-1-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM511411-1g |
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol |
1782396-26-2 | 95% | 1g |
$959 | 2022-06-12 | |
| Enamine | EN300-6251055-0.05g |
(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol |
1782396-26-2 | 95.0% | 0.05g |
$205.0 | 2025-03-15 | |
| Enamine | EN300-6251055-0.1g |
(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol |
1782396-26-2 | 95.0% | 0.1g |
$306.0 | 2025-03-15 | |
| Enamine | EN300-6251055-0.25g |
(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol |
1782396-26-2 | 95.0% | 0.25g |
$438.0 | 2025-03-15 | |
| Enamine | EN300-6251055-0.5g |
(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol |
1782396-26-2 | 95.0% | 0.5g |
$691.0 | 2025-03-15 | |
| Enamine | EN300-6251055-1.0g |
(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol |
1782396-26-2 | 95.0% | 1.0g |
$884.0 | 2025-03-15 | |
| Enamine | EN300-6251055-2.5g |
(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol |
1782396-26-2 | 95.0% | 2.5g |
$1735.0 | 2025-03-15 | |
| Enamine | EN300-6251055-5.0g |
(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol |
1782396-26-2 | 95.0% | 5.0g |
$2566.0 | 2025-03-15 | |
| Enamine | EN300-6251055-10.0g |
(5-bromo-1-methyl-1H-pyrazol-3-yl)methanol |
1782396-26-2 | 95.0% | 10.0g |
$3807.0 | 2025-03-15 |
1H-Pyrazole-3-methanol, 5-bromo-1-methyl- Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1H-Pyrazole-3-methanol, 5-bromo-1-methyl-
Research Brief on 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- (CAS: 1782396-26-2) in Chemical Biology and Pharmaceutical Applications
The compound 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- (CAS: 1782396-26-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 1H-Pyrazole-3-methanol derivatives as key intermediates in the synthesis of bioactive molecules. The bromo and methyl substitutions at the 5- and 1-positions, respectively, confer distinct electronic and steric properties, making this compound a versatile scaffold for medicinal chemistry. Researchers have explored its utility in designing inhibitors for various enzymes, including kinases and proteases, which are critical targets in oncology and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- via a palladium-catalyzed cross-coupling reaction, achieving high yields and purity. The study further investigated its derivatization to produce analogs with enhanced binding affinity for the ATP-binding site of protein kinases. These analogs exhibited promising in vitro activity against cancer cell lines, suggesting potential as lead compounds for anticancer drug development.
In addition to its kinase inhibitory properties, 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- has been evaluated for its anti-inflammatory effects. A preclinical study reported in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of this compound significantly reduced pro-inflammatory cytokine production in macrophage models. The mechanism of action was linked to the modulation of NF-κB signaling pathways, underscoring its potential as a scaffold for developing novel anti-inflammatory agents.
Furthermore, computational studies have provided insights into the molecular interactions of 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- with biological targets. Molecular docking simulations highlighted favorable binding poses within the active sites of several disease-relevant proteins, supporting its role as a privileged structure in fragment-based drug design. These findings are paving the way for the rational optimization of this scaffold to improve pharmacokinetic properties and therapeutic efficacy.
Despite these advancements, challenges remain in the clinical translation of 1H-Pyrazole-3-methanol, 5-bromo-1-methyl--based compounds. Issues such as metabolic stability and selectivity need to be addressed through further structural modifications and in vivo studies. Collaborative efforts between academic and industrial researchers are essential to accelerate the development of these molecules into viable drug candidates.
In conclusion, 1H-Pyrazole-3-methanol, 5-bromo-1-methyl- (CAS: 1782396-26-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and synthetic versatility make it a valuable tool for drug discovery. Future research should focus on expanding its applications, optimizing its properties, and advancing its preclinical evaluation to unlock its full therapeutic potential.
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